

# Advanced Characterization and Synthetic Utility of Fmoc-Ahp(7)-ol

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## Compound of Interest

Compound Name: *Fmoc-Ahp(7)-ol*  
CAS No.: 1396968-44-7  
Cat. No.: B2910387

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## A Technical Guide to Peptidomimetic Scaffolds and Linker Chemistry

### Executive Summary

**Fmoc-Ahp(7)-ol** (Fmoc-7-aminoheptan-1-ol) represents a specialized class of amino-alcohol linkers used in advanced peptide synthesis and bioconjugation. While the acronym "Ahp" is historically overloaded in biochemical literature—referring variously to cyclic statine analogs or specific protease inhibitors—in the context of modern commercial building blocks identified by the suffix "(7)", it denotes the 7-carbon linear aliphatic chain.

This guide dissects the physicochemical properties, synthetic pathways, and application protocols for **Fmoc-Ahp(7)-ol**, positioning it as a critical tool for introducing hydrophobicity and spatial distance (spacer arms) into bioactive molecules without introducing charge or steric bulk.

## Part 1: Chemical Architecture & Properties

### 1.1 Structural Disambiguation (Critical Note)

Before handling this reagent, researchers must verify the specific isomer required for their application, as "Ahp" is a polysemous abbreviation in peptide chemistry.

Acronym Variant	Chemical Identity	Structural Feature	Primary Application
Fmoc-Ahp(7)-ol	Fmoc-7-aminoheptan-1-ol	Linear C7 Alkyl Chain	Linker/Spacer (This Guide)
Fmoc-Ahp-OH	(S,S)-3-amino-2-hydroxy-4-phenylbutyric acid	Phenyl-substituted backbone	Bestatin/Protease Inhibition
Ahp (Cyclic)	3-amino-6-hydroxy-2-piperidone	6-membered Lactam ring	Cyanopeptolin natural products

Target Molecule for this Guide:

- IUPAC Name: (9H-fluoren-9-yl)methyl (7-hydroxyheptyl)carbamate
- Common Name: Fmoc-7-aminoheptanol
- Molecular Formula:
- Molecular Weight: ~353.46 g/mol

## 1.2 Physicochemical Profile

**Fmoc-Ahp(7)-ol** is characterized by a significant lipophilic domain (heptyl chain) capped by a polar primary alcohol and the Fmoc carbamate.

- Solubility: High in DMF, DMSO, DCM; Low in Water/Methanol.
- Stability: Stable under standard Fmoc SPPS conditions. The primary alcohol is non-nucleophilic enough to resist acylation by standard activated esters (e.g., HBTU/HOBt) unless forcing conditions or specific catalysts (DMAP) are used.
- Linker Length: The 7-carbon chain provides an extended spacer arm (approx. 10–12 Å fully extended), longer than the standard Ahx (6-carbon) linker, offering subtle modulation of

ligand presentation.

## Part 2: Synthetic Utility & Applications[2][3][4]

### 2.1 The "Hydrophobic Spacer" Effect

Unlike PEG-based linkers (hydrophilic), **Fmoc-Ahp(7)-ol** introduces a hydrophobic spacer. This is crucial in:

- Membrane Anchoring: Increasing the lipophilicity of a peptide cargo to facilitate membrane interaction.
- Binding Pocket Optimization: Spanning hydrophobic channels in enzyme active sites (e.g., Kinases or Proteases) where PEG linkers would be energetically unfavorable due to desolvation penalties.

### 2.2 Synthetic Workflows

**Fmoc-Ahp(7)-ol** is typically employed in two distinct modes:

- C-Terminal Capping: Introduction as a "pseudo-residue" to convert a C-terminus into an alcohol (peptide alcohol).
- Ether/Ester Conjugation: The free hydroxyl group serves as a handle for further functionalization via Mitsunobu reaction or Steglich esterification.

## Part 3: Experimental Protocols

### 3.1 Protocol A: Synthesis of Fmoc-Ahp(7)-ol from Fmoc-Ahp(7)-OH

If the alcohol is not commercially available, it can be synthesized from the widely available acid precursor (Fmoc-7-aminoheptanoic acid).

Reagents:

- Fmoc-7-aminoheptanoic acid (1.0 eq)
- Isobutyl chloroformate (1.1 eq)

- N-Methylmorpholine (NMM) (1.1 eq)
- Sodium Borohydride ( ) (2.0 eq)
- Solvent: THF (anhydrous)

#### Step-by-Step Methodology:

- Activation: Dissolve Fmoc-7-aminoheptanoic acid in anhydrous THF at -15°C (ice/salt bath). Add NMM followed by isobutyl chloroformate dropwise. Stir for 20 minutes to form the mixed anhydride. Rationale: Low temperature prevents Fmoc cleavage or urethane side reactions.
- Reduction: Filter off the precipitated NMM·HCl salt (under argon) to avoid interference. Add the filtrate dropwise to a suspension of in THF/Water (10:1) at 0°C.
- Quench: After 1 hour, quench carefully with 1M . Rationale: Acidic quench destroys excess borohydride and protonates the product for extraction.
- Workup: Extract with Ethyl Acetate. Wash with brine. Dry over .
- Purification: Flash chromatography (Hexane/EtOAc).

### 3.2 Protocol B: Solid-Phase Incorporation (Mitsunobu Loading)

Attaching **Fmoc-Ahp(7)-ol** to a resin (e.g., 2-Chlorotrityl Chloride Resin) via an ether linkage.

#### Reagents:

- **Fmoc-Ahp(7)-ol** (3.0 eq)
- 2-Chlorotrityl Chloride Resin (1.0 eq)

- DIPEA (6.0 eq)
- DCM (Dry)

Workflow:

- Swelling: Swell resin in dry DCM for 30 mins.
- Loading: Dissolve **Fmoc-Ahp(7)-ol** and DIPEA in DCM. Add to resin.
- Incubation: Shake for 2 hours at RT. Note: The trityl-chloride reacts selectively with the primary alcohol.
- Capping: Add Methanol (1 mL) and shake for 15 mins to cap unreacted trityl sites.
- Validation: Wash resin (DCM/DMF). Determine loading via UV quantification of the Fmoc group (piperidine cleavage and absorbance read at 301 nm).

## Part 4: Visualization of Workflows

### Diagram 1: Chemical Structure & Functional Zones

This diagram illustrates the linear nature of **Fmoc-Ahp(7)-ol** and its reactive sites.

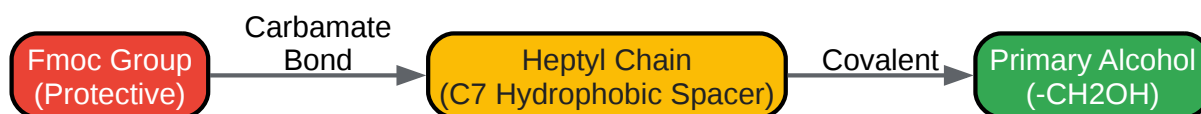


Figure 1: Functional architecture of **Fmoc-Ahp(7)-ol** showing the lipophilic spacer core.

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### Diagram 2: Incorporation Workflow (SPPS Context)

This flow details the decision logic for using **Fmoc-Ahp(7)-ol** in peptide synthesis.

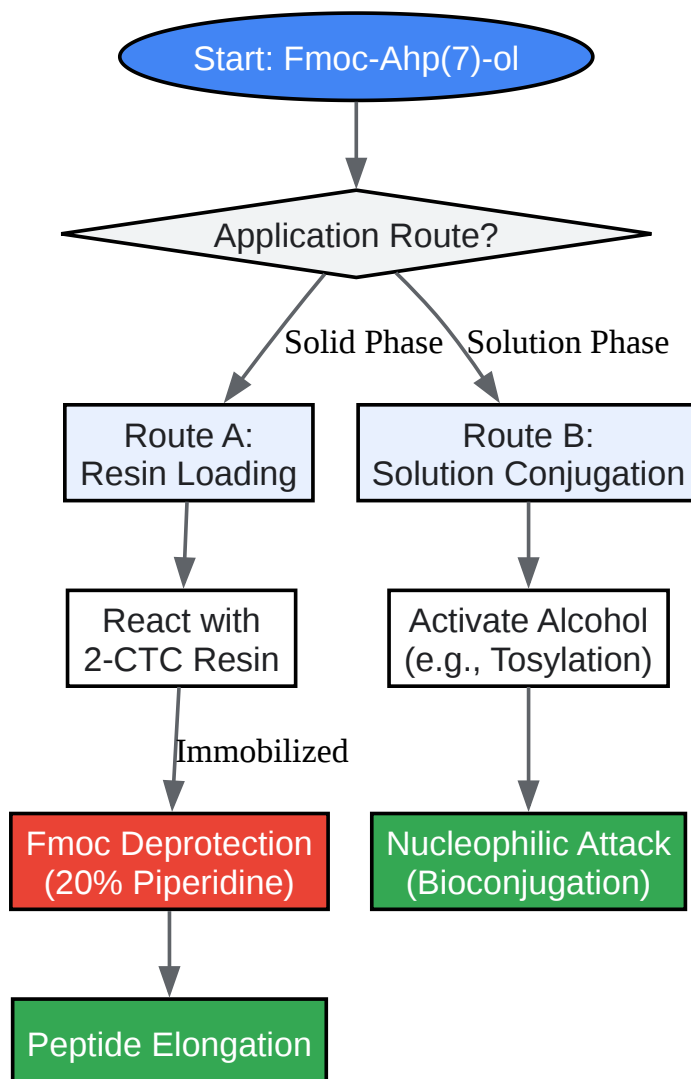


Figure 2: Strategic workflows for incorporating Fmoc-Ahp(7)-ol into peptide scaffolds.

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## Part 5: References

- Yamashita, T., et al. (2020). Inhibitors and fluorescent probes for protein kinase PKAc $\beta$ . *Journal of Enzyme Inhibition and Medicinal Chemistry*. (Contextual usage of Ahp as 7-aminoheptanoic acid moiety). Retrieved from [\[Link\]](#)
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